molecular formula C23H27N3O5 B2727084 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034300-16-6

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

Cat. No. B2727084
CAS RN: 2034300-16-6
M. Wt: 425.485
InChI Key: IWDSXTMTJHOHIG-UHFFFAOYSA-N
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Description

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a complex organic molecule. It is related to the compound Piribedil , which is an antiparkinsonian agent that acts as a dopamine agonist . It also displays α2-adrenergic antagonist properties .


Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, the preparation of N1-unsubstituted indoles was accomplished via a key N-Boc-3-bromoindole, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It’s related to the compound 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine , which suggests it might undergo similar reactions.

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound and its derivatives have been studied for their synthesis methods and potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) explored the synthesis of amide derivatives, including those related to the mentioned compound, and evaluated their antimicrobial activity against various strains of bacteria and fungi, finding variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

The compound's structural analogs have been studied for their interaction with specific receptors. Shim et al. (2002) investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interactions and potential receptor activity of such compounds (Shim et al., 2002).

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c27-23(18-4-6-22(24-13-18)29-15-19-2-1-11-28-19)26-9-7-25(8-10-26)14-17-3-5-20-21(12-17)31-16-30-20/h3-6,12-13,19H,1-2,7-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDSXTMTJHOHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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